3-Butenylethylmalonic Acid Diethyl Ester
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Overview
Description
3-Butenylethylmalonic Acid Diethyl Ester is a chemical compound with the molecular formula C13H22O4 and a molecular weight of 242.31 g/mol . It is an intermediate used in the preparation of barbiturates and other pharmaceuticals. The compound is characterized by its unique structure, which includes a butenyl group and an ethyl group attached to a malonic acid diethyl ester backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butenylethylmalonic Acid Diethyl Ester typically involves the alkylation of malonic ester derivatives. The malonic ester synthesis is a well-known method where a di-ester of malonic acid is deprotonated with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide . The reaction conditions often include the use of an alkoxide base and an alkyl halide under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques such as selective monohydrolysis of symmetric diesters . This method is efficient and environmentally benign, requiring only water, a small proportion of a volatile co-solvent, and inexpensive reagents .
Chemical Reactions Analysis
Types of Reactions: 3-Butenylethylmalonic Acid Diethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
3-Butenylethylmalonic Acid Diethyl Ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Butenylethylmalonic Acid Diethyl Ester involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo nucleophilic substitution reactions, leading to the formation of various bioactive molecules . These molecules can interact with neurotransmitter receptors and enzymes, modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Diethyl Malonate: A precursor in the malonic ester synthesis.
Ethyl Acetoacetate: Used in the acetoacetic ester synthesis.
Methyl Malonate: Another malonic ester derivative used in similar synthetic applications.
Properties
IUPAC Name |
diethyl 2-but-3-enyl-2-ethylpropanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4/c1-5-9-10-13(6-2,11(14)16-7-3)12(15)17-8-4/h5H,1,6-10H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXIOMZXTPCVNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC=C)(C(=O)OCC)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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